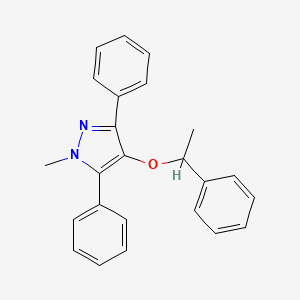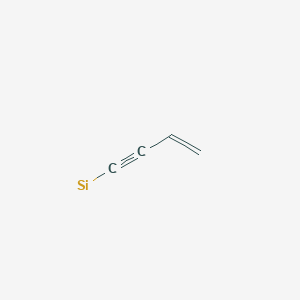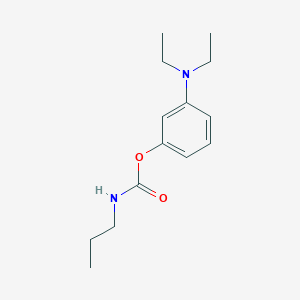
3-(Diethylamino)phenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)phenyl propylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a propylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)phenyl propylcarbamate typically involves the reaction of 3-(Diethylamino)phenyl isocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. Additionally, purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Diethylamino)phenyl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the inhibition of enzyme function. This mechanism is similar to that of other carbamate-based compounds used in medicine and agriculture.
Comparación Con Compuestos Similares
Similar Compounds
Propamocarb: Another carbamate compound with similar structural features but different functional groups.
Diethylpropion: A compound with a diethylamino group but different overall structure and applications.
Uniqueness
3-(Diethylamino)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60309-72-0 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
[3-(diethylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-4-10-15-14(17)18-13-9-7-8-12(11-13)16(5-2)6-3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17) |
Clave InChI |
BLELLEPOVPQUBD-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC(=C1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


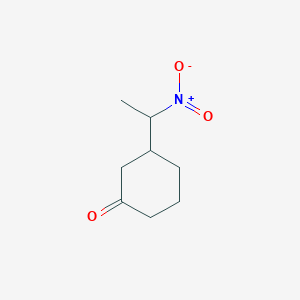
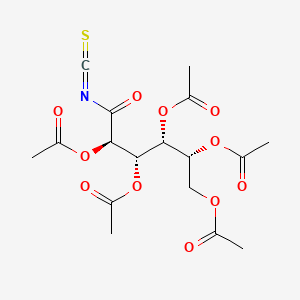

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
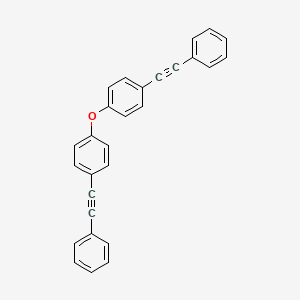

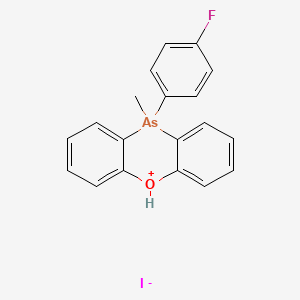
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


